(+)-Isopulegol
CAS No.: 104870-56-6
VCID: VC0010017
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
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Description | (+)-Isopulegol, also known as D-Isopulegol, is a cyclic nonaromatic alcohol found in nature . It is a stereoisomer of isopulegol, a monoterpene present in the essential oils of various aromatic plants, including Cannabis . Isopulegol is a water-white liquid with a mint-like odor and is combustible . The compound has diverse applications, including use in perfume compositions to enhance floral notes and in flavor compositions, particularly in minty and berry flavor types . Research indicates that isopulegol has several biological activities, including antibacterial and antifungal properties . Animal studies suggest that isopulegol may possess anti-epileptic, gastrointestinal protectant, anti-anxiety, anti-inflammatory, and antiviral benefits . Specifically, it has shown potential in reducing convulsions and seizures, protecting against stomach ulcers, decreasing anxiety levels, reducing inflammation, and combating viral flu strains . However, it is important to note that the majority of these studies have been conducted on animal models, and further research is needed to determine if these effects translate to humans . Other related compounds include l-isopulegol, found in lemongrass and eucalyptus, and d-neoisopulegol, present in Mentha rotundifolia . Isopulegol is also used in cosmetics, soaps, and other scented personal care products due to its cooling, minty properties . While isopulegol can stimulate feeding in some organisms, it can also cause skin and eye irritation in concentrated form, requiring caution when handling it . |
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CAS No. | 104870-56-6 |
Product Name | (+)-Isopulegol |
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | (1S,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
Standard InChI | InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 |
Standard InChIKey | ZYTMANIQRDEHIO-AEJSXWLSSA-N |
SMILES | CC1CCC(C(C1)O)C(=C)C |
Canonical SMILES | CC1CCC(C(C1)O)C(=C)C |
PubChem Compound | 1268090 |
Last Modified | Sep 13 2023 |
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